

Application Notes and Protocols for Microbiological Assay of Ceftriaxone Sodium Potency

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Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15125923

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Introduction

Ceftriaxone sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is widely used in the treatment of various infections.[4] The potency of ceftriaxone sodium in pharmaceutical formulations is a critical quality attribute that ensures its therapeutic efficacy. Microbiological assays are essential for determining the biological activity of antibiotics by measuring their inhibitory effect on susceptible microorganisms. These assays are crucial in quality control to ensure that the product meets the required standards of potency.[5] This document provides detailed application notes and protocols for the microbiological assay of ceftriaxone sodium potency using the agar diffusion method, a widely accepted and validated technique.[1][5][6]

Principle of the Assay

The microbiological assay of ceftriaxone sodium is based on the principle of comparing the inhibition of growth of a susceptible microorganism by a known concentration of a ceftriaxone sodium reference standard with the inhibition of growth by the sample being tested. The extent of the inhibition, typically measured as the diameter of the zone of inhibition, is proportional to the concentration of the antibiotic.

Experimental Protocols

Two common and validated agar diffusion methods for determining ceftriaxone sodium potency are the cylinder-plate method and the paper disc method. A turbidimetric method is also a viable alternative.^{[7][8]}

Protocol 1: Agar Diffusion Assay - Cylinder-Plate Method

This method involves placing stainless steel cylinders on the surface of an agar medium inoculated with a susceptible test microorganism. The cylinders are then filled with standard and sample solutions of ceftriaxone sodium.

1. Materials and Reagents

- Test Microorganism: *Staphylococcus aureus* ATCC 6538P^{[1][2]} or *Bacillus subtilis* ATCC 9371.^{[5][9]}
- Culture Media: Grove-Randall's 1 culture medium (for *S. aureus*) or Casoy broth (for *B. subtilis*).^{[2][5]} Antibiotic medium for the base and inoculated layers.
- Ceftriaxone Sodium Reference Standard: Of known purity and potency.
- Ceftriaxone Sodium Sample: Powder for injection or other formulations.
- Phosphate Buffer: pH 6.0 and pH 7.0.^{[2][5]}
- Sterile Water for Injection
- Stainless Steel Cylinders: Flat-bottomed, with specific dimensions.
- Petri Dishes: Sterile, flat-bottomed.
- Spectrophotometer
- Incubator: Capable of maintaining 32-37°C.^{[1][10]}

2. Preparation of Standard and Sample Solutions

- Standard Stock Solution: Accurately weigh a quantity of the Ceftriaxone Sodium Reference Standard and dissolve it in sterile phosphate buffer (pH 7.0) to obtain a stock solution of a

known concentration (e.g., 100 µg/mL).[2]

- Standard Working Solutions: From the stock solution, prepare a series of working standard solutions with concentrations spanning the desired range (e.g., 16, 32, and 64 µg/mL for a 3x3 assay design) by diluting with phosphate buffer (pH 7.0).[1][2]
- Sample Stock Solution: Accurately weigh a quantity of the ceftriaxone sodium sample powder, reconstitute it with sterile water for injection, and then dilute with phosphate buffer (pH 6.0) to obtain a stock solution with a theoretical concentration similar to the standard stock solution.[5]
- Sample Working Solutions: Prepare sample working solutions at the same concentration levels as the standard working solutions using the same diluent.[5]

3. Inoculum Preparation

- Culture the test microorganism in the appropriate broth (e.g., Casoy broth for *B. subtilis*) for 24 hours at $35 \pm 2^\circ\text{C}$.[5]
- Standardize the resulting suspension by diluting it with sterile broth to achieve a specific turbidity, for instance, $25 \pm 2\%$ transmittance at 580 nm.[5]

4. Assay Procedure

- Prepare Petri dishes with a base layer of sterile antibiotic medium.
- Add a second layer of the same medium, which has been inoculated with the standardized microorganism suspension (e.g., 0.5% inoculum).[10]
- Once the agar has solidified, place six stainless steel cylinders on the surface of each plate at equidistant points.
- Fill three alternate cylinders with the median concentration of the standard solution and the other three cylinders with the median concentration of the sample solution. This constitutes a 3x3 assay design (3 concentrations of standard and 3 of the sample, tested on a set of plates).
- Incubate the plates at $32\text{--}37^\circ\text{C}$ for approximately 18 hours.[1][10]

- After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

5. Data Analysis

- Calculate the average zone diameter for the standard and sample solutions at each concentration level.
- The potency of the sample is calculated using statistical methods, such as the parallel-line model and analysis of variance (ANOVA), as described in pharmacopeias.[\[1\]](#)[\[2\]](#)

Protocol 2: Turbidimetric Method

This method measures the inhibition of microbial growth in a liquid medium by observing the turbidity.

1. Materials and Reagents

- Test Microorganism: *Staphylococcus aureus* ATCC 6538.[\[7\]](#)
- Culture Medium: Brain Heart Infusion (BHI) broth.[\[7\]](#)
- Ceftriaxone Sodium Reference Standard and Sample
- Diluent: Sterile water.[\[7\]](#)
- Spectrophotometer or Microplate Reader

2. Preparation of Solutions

- Prepare standard and sample solutions in sterile water at a concentration range suitable for the assay (e.g., 100-196 µg/mL).[\[7\]](#)

3. Assay Procedure

- Prepare tubes or microplate wells containing BHI broth.
- Add aliquots of the standard and sample solutions to the respective tubes/wells.
- Inoculate the tubes/wells with a standardized suspension of *S. aureus*.

- Incubate at a specified temperature for a defined period.
- Measure the turbidity (absorbance) at a specific wavelength.

4. Data Analysis

- A standard curve is generated by plotting the absorbance against the concentration of the standard.
- The concentration of the sample is determined from the standard curve.

Data Presentation

The following tables summarize typical quantitative data from validated microbiological assays for ceftriaxone sodium.

Table 1: Summary of Validation Parameters for Agar Diffusion Assays

Parameter	S. aureus ATCC 6538P [1]	B. subtilis ATCC 9371 [5] [9]	K. rhizophila ATCC-9341 [6]
Linearity Range	16 - 64 µg/mL	15.0 - 60.0 µg/mL	Not specified
Correlation Coefficient (r)	0.99999	0.999	0.986 (r ²)
Precision (Repeatability, RSD)	1.4%	1.15% (intraday)	1.03% (interday)
Intermediate Precision (RSD)	2.1% (between-day)	1.40% (between-day)	1.00% (between-analyst)
Accuracy (Recovery)	100.5%	100.46%	101.17%

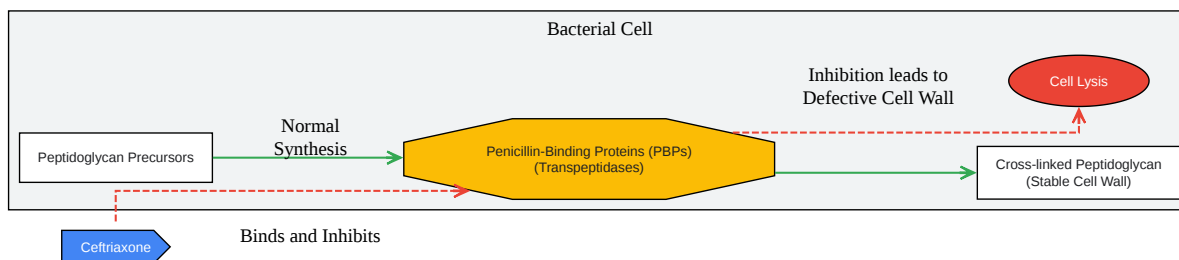
Table 2: Summary of Validation Parameters for Turbidimetric Assay

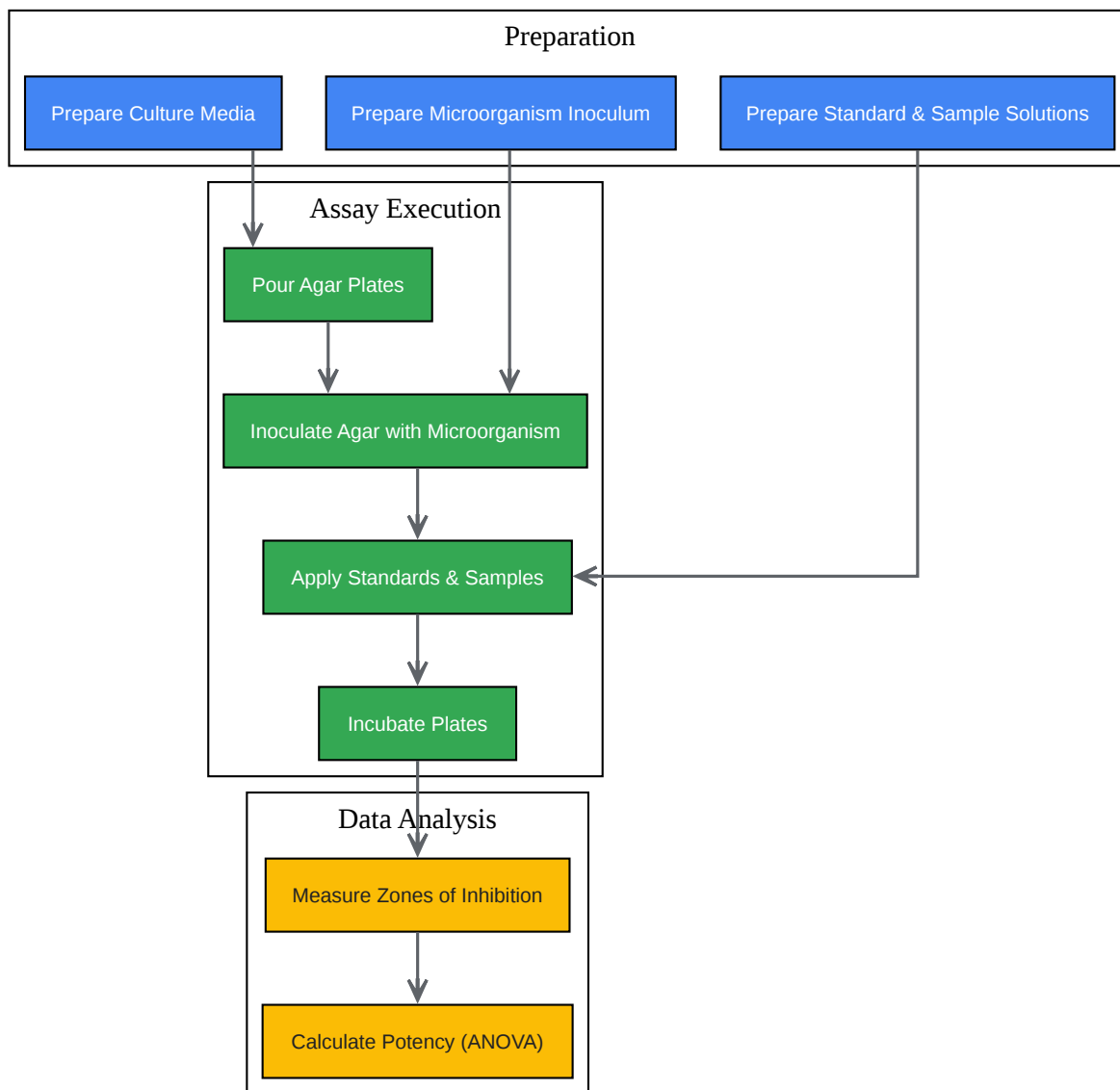
Parameter	S. aureus ATCC 6538[7][8]
Linearity Range	100 - 196 µg/mL
Precision (Intraday, RSD)	4.53%
Precision (Interday, RSD)	3.85%
Accuracy (Recovery)	100.33%

Mandatory Visualizations

Mechanism of Action of Ceftriaxone

Ceftriaxone, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis.[4][11] It targets penicillin-binding proteins (PBPs), which are transpeptidases responsible for the cross-linking of peptidoglycan chains.[4][11][12] By irreversibly binding to these enzymes, ceftriaxone blocks the final step of cell wall assembly, leading to a weakened cell wall and subsequent bacterial cell lysis.[4][12]





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